3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJHBUGGLDGQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with benzamide: The oxadiazole intermediate is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Substitution reactions: The chloro groups can be substituted by nucleophiles.
Oxidation and reduction reactions: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution reactions: Products include derivatives where the chloro groups are replaced by other functional groups.
Oxidation and reduction reactions: Products include various oxidized or reduced forms of the oxadiazole ring.
Scientific Research Applications
3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights structural variations in analogous compounds and their impact on properties:
Key Observations :
- Chlorine vs. Fluorine Substitution: The 3-Cl substituent on the benzamide ring (target compound) enhances anti-inflammatory activity compared to 4-Cl analogs (e.g., Compound 3 in ).
- Oxadiazole Modifications : Replacing the benzamide with aliphatic chains (e.g., OZE-III) reduces molecular weight and shifts activity toward biofilm inhibition .
- Lipophilicity : Fluorinated derivatives (log P ~3.5–4.2) comply with Lipinski’s rule, whereas bulkier substituents (e.g., OZE-II in , log P >5) face bioavailability challenges .
Biological Activity
3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the benzamide class, characterized by a unique structure that includes a benzamide core and a 1,3,4-oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications.
Synthesis
The synthesis of this compound typically involves:
- Formation of the oxadiazole ring through the reaction of hydrazine derivatives with carboxylic acids under dehydrating conditions.
- Coupling with benzamide , using 3-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating related oxadiazole derivatives found that they demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that oxadiazole derivatives can inhibit cell proliferation in cancer cell lines. For instance, one study highlighted that oxadiazole-based compounds inhibited RET kinase activity, which is crucial in certain cancers . The specific mechanisms often involve the inhibition of key enzymes or receptors associated with tumor growth.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been studied for anti-inflammatory effects. Compounds within this class are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The exact mechanism of action for this compound varies depending on the biological context. Generally, it involves:
- Enzyme Inhibition: Targeting specific enzymes involved in disease pathways.
- Receptor Modulation: Interacting with receptors that play roles in inflammation and cancer progression.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-chloro-N-(4-chlorophenyl)benzamide | Lacks oxadiazole ring | Moderate anti-inflammatory effects |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole | Contains oxadiazole but no benzamide | Strong antimicrobial activity |
| 3-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Contains thiadiazole instead of oxadiazole | Enhanced anticancer properties |
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated a series of oxadiazole derivatives for their ability to inhibit RET kinase activity in various cancer cell lines. Among these derivatives, those structurally related to this compound showed promising results in reducing cell viability and inducing apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of similar compounds against resistant bacterial strains. The results indicated that certain oxadiazole derivatives exhibited significant bactericidal effects at low concentrations .
Q & A
Q. Optimization tips :
- Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of benzoyl chloride to amine).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted substrates.
- Typical yields range from 35–60% for final coupling steps .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- NMR spectroscopy :
- IR spectroscopy : Detect C=N (1681 cm⁻¹) and C-O-C (1066 cm⁻¹) stretching .
- X-ray crystallography : Resolve bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles to confirm spatial configuration .
- HPLC : Assess purity (>95% via C18 column, acetonitrile/water mobile phase) .
Advanced: How can conflicting reports on antifungal activity (e.g., Sporothrix vs. Candida auris) be systematically addressed?
Q. Experimental design :
- Strain-specific assays : Test activity across clinical isolates under standardized CLSI/M38-A2 protocols .
- Dose-response curves : Compare IC₅₀ values (e.g., <0.5 μM for Sporothrix vs. 20 μM for C. auris) .
- Mechanistic studies :
- Perform time-kill assays to differentiate fungistatic vs. fungicidal effects.
- Use transcriptomics to identify target pathways (e.g., ergosterol biosynthesis inhibition) .
Resolution : Strain-specific membrane permeability or efflux pump activity may explain discrepancies .
Advanced: What strategies optimize crystal structure refinement for this compound using SHELX software?
Q. Methodology :
- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ω-scans. Apply multi-scan absorption corrections (SADABS) .
- Refinement in SHELXL :
Example : A monoclinic P2₁/c space group was resolved with Z=4, V=2700.7 ų for a nickel complex analog .
Advanced: How can computational tools predict pharmacokinetic properties (e.g., LogP, Lipinski compliance)?
Q. Workflow :
- LogP calculation : Use Molinspiration or ACD/Labs software with atom-based contributions.
- Lipinski’s Rule of Five :
- Molecular weight: 362.2 g/mol (passes <500).
- LogP: ~3.2 (acceptable <5).
- Hydrogen bond donors/acceptors: 1/4 (passes thresholds) .
- Validation : Compare with experimental LogP data from reverse-phase HPLC retention times.
Advanced: Which structural modifications enhance antitumor activity in SAR studies?
Q. Key findings :
- Substituent effects :
- Electron-withdrawing groups (e.g., -CF₃ at benzamide) improve cytotoxicity (IC₅₀ <10 μM in MCF-7 cells) .
- Oxadiazole thioether derivatives show 10-fold higher activity than sulfonamide analogs .
- Methodology :
Advanced: How can intermediate instability during synthesis be mitigated?
Q. Solutions :
- Protection strategies : Use Boc groups for amine intermediates to prevent oxidation.
- Low-temperature reactions : Perform coupling steps at 0–5°C to suppress side reactions.
- In situ monitoring : Employ FT-IR to detect reactive intermediates (e.g., acyl chloride formation) .
Advanced: What crystallographic metrics indicate high-quality structural data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
